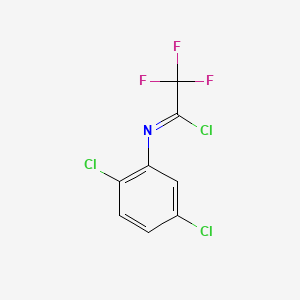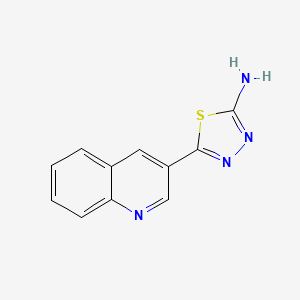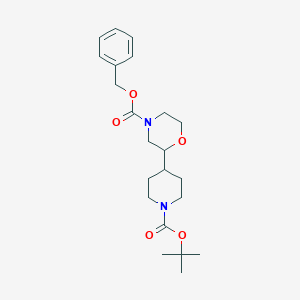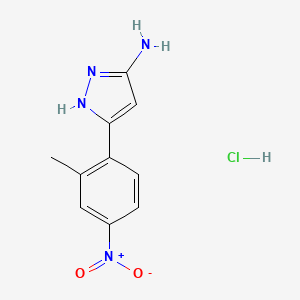
3-Amino-5-(2-methyl-4-nitrophenyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876586 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its strong photoluminescent properties, making it a valuable tool in biomedical research, particularly in the detection and treatment of certain cancers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876586 typically involves the use of specific organic reactions that introduce functional groups necessary for its activity. The exact synthetic route can vary, but it often includes steps such as condensation reactions, cyclization, and functional group modifications. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of MFCD32876586 involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions to maintain efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
MFCD32876586 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of MFCD32876586.
Scientific Research Applications
MFCD32876586 has a wide range of applications in scientific research:
Chemistry: It is used as a photoluminescent probe for detecting various chemical species and studying reaction mechanisms.
Biology: The compound’s ability to bind to specific biomolecules makes it useful in imaging and diagnostic applications.
Medicine: MFCD32876586 has shown potential in cancer treatment, particularly in targeting and visualizing cancer cells.
Industry: Its photoluminescent properties are exploited in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of MFCD32876586 involves its interaction with specific molecular targets, such as copper ions. The compound’s photoluminescent properties are activated upon binding to these targets, leading to increased reactive oxygen species production, DNA damage, and cell cycle arrest. This mechanism is particularly effective in cancer cells, where it induces apoptosis and inhibits tumor growth.
Comparison with Similar Compounds
MFCD32876586 can be compared with other photoluminescent compounds such as fluorescein and rhodamine. While these compounds also exhibit strong luminescence, MFCD32876586 is unique in its ability to chelate metal ions and its specific application in cancer treatment. Similar compounds include:
Fluorescein: Known for its use in fluorescence microscopy and as a diagnostic dye.
Rhodamine: Widely used in fluorescence microscopy and as a tracer dye.
Quantum Dots: Semiconductor nanoparticles with unique optical properties used in imaging and diagnostics.
Properties
Molecular Formula |
C10H11ClN4O2 |
|---|---|
Molecular Weight |
254.67 g/mol |
IUPAC Name |
5-(2-methyl-4-nitrophenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10N4O2.ClH/c1-6-4-7(14(15)16)2-3-8(6)9-5-10(11)13-12-9;/h2-5H,1H3,(H3,11,12,13);1H |
InChI Key |
FAGPAXLXUDXTSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-9-chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B15335754.png)
![Ethyl 8-[2,4-Dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate](/img/structure/B15335757.png)
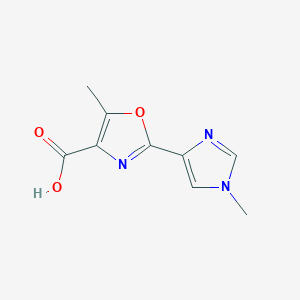
![(S)-2-[(S)-2-(Cbz-amino)-3-(3-indolyl)propanamido]-3-(3-indolyl)propanoic Acid](/img/structure/B15335769.png)
![4-Bromo-10-chloro-7H-benzo[c]carbazole](/img/structure/B15335773.png)
![N-[5-[(4-Chlorobenzyl)oxy]-1,3,4-thiadiazol-2-yl]-6-cyano-2-morpholinonicotinamide](/img/structure/B15335783.png)
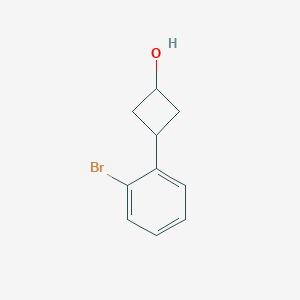

![3-[5-[4-(Hydroxymethyl)-1-piperidyl]-1-oxoisoindolin-2-yl]piperidine-2,6-dione](/img/structure/B15335810.png)
